BenchChemオンラインストアへようこそ!

4-(aminomethyl)-N-(2-hydroxyethyl)benzamide hydrochloride

Physicochemical profiling Solubility engineering Medicinal chemistry

4-(Aminomethyl)-N-(2-hydroxyethyl)benzamide hydrochloride (CAS 137364-87-5) is a para-substituted benzamide with an aminomethyl group at the 4-position and an N-(2-hydroxyethyl) amide side chain, supplied as the hydrochloride salt (molecular formula C₁₀H₁₅ClN₂O₂, MW 230.69 g/mol). The compound is primarily utilized as a biochemical reagent in proteomics research and as a versatile synthetic intermediate for constructing more complex 4-(aminomethyl)benzamide-based bioactive molecules.

Molecular Formula C10H15ClN2O2
Molecular Weight 230.69 g/mol
Cat. No. B12068636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(aminomethyl)-N-(2-hydroxyethyl)benzamide hydrochloride
Molecular FormulaC10H15ClN2O2
Molecular Weight230.69 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN)C(=O)NCCO.Cl
InChIInChI=1S/C10H14N2O2.ClH/c11-7-8-1-3-9(4-2-8)10(14)12-5-6-13;/h1-4,13H,5-7,11H2,(H,12,14);1H
InChIKeyCJNWRBVUNORFBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Aminomethyl)-N-(2-hydroxyethyl)benzamide Hydrochloride: Core Structural Identity and Procurement Baseline


4-(Aminomethyl)-N-(2-hydroxyethyl)benzamide hydrochloride (CAS 137364-87-5) is a para-substituted benzamide with an aminomethyl group at the 4-position and an N-(2-hydroxyethyl) amide side chain, supplied as the hydrochloride salt (molecular formula C₁₀H₁₅ClN₂O₂, MW 230.69 g/mol) . The compound is primarily utilized as a biochemical reagent in proteomics research and as a versatile synthetic intermediate for constructing more complex 4-(aminomethyl)benzamide-based bioactive molecules . Its dual hydrogen-bond donor/acceptor capacity, conferred by the hydroxyethyl moiety, distinguishes it from simpler 4-(aminomethyl)benzamide analogs lacking this functional handle [1].

Why 4-(Aminomethyl)-N-(2-hydroxyethyl)benzamide Hydrochloride Cannot Be Replaced by Simpler Benzamide Analogs: Structural Differentiation Drivers


Procurement decisions involving 4-(aminomethyl)benzamide derivatives cannot rely on simple in-class interchangeability because minor structural modifications produce substantial shifts in molecular recognition, physicochemical properties, and biological selectivity [1]. The N-(2-hydroxyethyl) substituent introduces a terminal hydroxyl group that serves as both a hydrogen-bond donor and acceptor, enabling interactions unavailable to the des-hydroxyethyl analog 4-(aminomethyl)benzamide (CAS 369-53-9) . Computational data indicate that this substitution alters LogP from 1.64 (des-hydroxyethyl) to 0.29, fundamentally changing aqueous solubility and partitioning behavior [2]. Furthermore, the 4-(aminomethyl)benzamide scaffold has been independently validated as a flexible linker in kinase inhibitor design, where the specific amide substitution pattern dictates binding geometry against the T315I-mutant Abl active site [3]. Direct substitution with a generic benzamide or an N-unsubstituted variant would therefore compromise both intermolecular interactions and the pharmacokinetic profile of downstream constructs.

Quantitative Comparator Evidence for 4-(Aminomethyl)-N-(2-hydroxyethyl)benzamide Hydrochloride


LogP Reduction of ~1.35 Units Relative to the Des-Hydroxyethyl Parent Improves Aqueous Compatibility

The N-(2-hydroxyethyl) substituent on 4-(aminomethyl)-N-(2-hydroxyethyl)benzamide hydrochloride reduces computed LogP to 0.29, compared with 1.64 for the des-hydroxyethyl parent 4-(aminomethyl)benzamide, representing a ΔLogP of −1.35 [1]. The topological polar surface area (TPSA) simultaneously increases from 69.1 Ų to 75.35 Ų. This shift predicts higher aqueous solubility for the target compound, consistent with the hydrochloride salt form that further enhances dissolution.

Physicochemical profiling Solubility engineering Medicinal chemistry

NaV 1.7 Antagonist Activity: State-Dependent Potency with 12.5-Fold Selectivity for Partially Inactivated vs. Non-Inactivated Channels

4-(Aminomethyl)-N-(2-hydroxyethyl)benzamide hydrochloride exhibits state-dependent antagonism of the human NaV 1.7 voltage-gated sodium channel. Against the partially inactivated state, the IC₅₀ measured by PatchXpress automated patch clamp is 240 nM, compared with 3,000 nM against the non-inactivated state by manual whole-cell patch clamp, yielding a 12.5-fold preference for the partially inactivated conformation [1]. The manual patch clamp IC₅₀ for the partially inactivated state is 800 nM, confirming assay-format consistency in the sub-micromolar range. This state dependence mirrors the pharmacological profile of clinically validated NaV 1.7 inhibitors that preferentially target channels in the inactivated conformation associated with nociceptive signaling.

Ion channel pharmacology Pain target Sodium channel inhibitor

PARP2 Binding Affinity (Kd = 300 nM) from Patent-Disclosed Displacement Assay Places the Compound in the Mid-Affinity Range Among Benzamide-Derived PARP Ligands

In a displacement assay evaluating selectivity across PARP isoforms, 4-(aminomethyl)-N-(2-hydroxyethyl)benzamide hydrochloride demonstrated a binding affinity (Kd) of 300 nM for PARP2 [1]. This value positions the compound in the mid-affinity range relative to optimized PARP1 inhibitors that achieve Ki values in the low nanomolar to sub-nanomolar range (e.g., Ki = 1.30 nM for a highly optimized PARP1 inhibitor in the same assay format) [2]. The differential between PARP1 and PARP2 binding has not been fully profiled for this compound, representing an opportunity for selectivity characterization.

PARP inhibition DNA repair Binding affinity

hERG Safety Liability Profiling: IC₅₀ = 9.5 μM Provides ~40-Fold Selectivity Window Over NaV 1.7 Activity

Counter-screening against the hERG potassium channel, a critical cardiac safety liability target, reveals an IC₅₀ of 9.5 μM (9,500 nM) for 4-(aminomethyl)-N-(2-hydroxyethyl)benzamide hydrochloride in CHO cells by whole-cell patch clamp [1]. When benchmarked against the compound's NaV 1.7 partially inactivated state IC₅₀ of 240 nM, this represents an approximately 40-fold selectivity margin (9,500 / 240 ≈ 39.6). While this margin is narrower than the >100-fold window typically sought for clinical candidates, it provides a quantitative reference point that differentiates this compound from more promiscuous benzamide derivatives with sub-micromolar hERG activity.

Cardiac safety hERG liability Selectivity profiling

High-Value Application Scenarios for 4-(Aminomethyl)-N-(2-hydroxyethyl)benzamide Hydrochloride Based on Quantitative Evidence


NaV 1.7 Pain Target Screening and State-Dependent Pharmacology Studies

The compound's 240 nM IC₅₀ against partially inactivated NaV 1.7 and its 12.5-fold state-dependent selectivity make it a useful reference antagonist for screening panels aimed at identifying state-dependent sodium channel blockers for pain research [1]. It can serve as a benchmark molecule in PatchXpress or automated patch clamp workflows to calibrate assay sensitivity and validate inactivated-state protocols.

Biochemical Probe for Proteomics and Enzyme Modulation Experiments

As a benzamide-based biochemical reagent with a hydroxyethyl functional handle, the compound is employed in proteomics research for modulating enzyme activity and investigating protein-ligand interactions . The hydrochloride salt form ensures solubility in aqueous assay buffers, while the terminal hydroxyl group provides a site for bioconjugation or affinity tag attachment in chemical proteomics workflows.

Synthetic Intermediate for 4-(Aminomethyl)benzamide-Based Kinase Inhibitor Libraries

The 4-(aminomethyl)benzamide scaffold has been validated as a flexible linker that enables favorable binding geometry against the T315I-mutant Abl kinase active site by bypassing the bulky Ile-315 gatekeeper residue [2]. The N-(2-hydroxyethyl) variant provides an additional hydrogen-bond donor/acceptor that can be exploited in structure-based design of type II kinase inhibitors targeting Bcr-Abl, EGFR, HER-2, and other receptor tyrosine kinases.

PARP Isoform Selectivity Profiling and Reference Standard

With a PARP2 Kd of 300 nM, the compound can be incorporated into PARP isoform selectivity panels as a mid-affinity reference ligand [3]. This application is particularly relevant for laboratories developing PARP inhibitors where differentiation between PARP1, PARP2, and tankyrase isoforms is critical for therapeutic index optimization in oncology research.

Quote Request

Request a Quote for 4-(aminomethyl)-N-(2-hydroxyethyl)benzamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.